Chloroprocaine

Catalog No.
S579674
CAS No.
133-16-4
M.F
C13H19ClN2O2
M. Wt
270.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroprocaine

CAS Number

133-16-4

Product Name

Chloroprocaine

IUPAC Name

2-(diethylamino)ethyl 4-amino-2-chlorobenzoate

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

InChI

InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3

InChI Key

VDANGULDQQJODZ-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

Solubility

VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/
1.30e+00 g/L

Synonyms

2-chloroprocaine, chlor-procaine, chloroprocaine, chloroprocaine hydrochloride, Nesacaine, Nesacaine MPF

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl

Chloroprocaine is a local anesthetic agent classified as an ester. Its chemical structure is represented as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate hydrochloride, with a molecular formula of C₁₃H₁₉ClN₂O₂•HCl and a molecular weight of approximately 307.22 g/mol . Chloroprocaine is known for its rapid onset and short duration of action, making it particularly suitable for outpatient procedures and day-case surgeries. It is administered via injection and is used primarily in nerve blocks, infiltration anesthesia, and epidural anesthesia .

Chloroprocaine acts by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for the propagation of nerve impulses. By binding to the channel, chloroprocaine prevents sodium ions from entering the nerve cell, thereby inhibiting the transmission of nerve signals and producing local anesthesia [].

Chloroprocaine is generally considered a safe and well-tolerated local anesthetic. However, like any medication, it can cause side effects. The most common side effects include headache, dizziness, and nausea []. More serious side effects, though rare, can include allergic reactions, seizures, and cardiac arrhythmias [].

Understanding mechanisms of local anesthesia:

Researchers use chloroprocaine to investigate the mechanisms by which local anesthetics work at the cellular and molecular level. This includes studying how chloroprocaine interacts with nerve cells to block pain signals.

  • Source: A review of the role of sodium channels in pain management: )

Developing new pain management strategies:

Scientists are exploring the potential of chloroprocaine and similar compounds for developing novel pain management strategies. This research involves modifying the chemical structure of chloroprocaine to create new derivatives with improved properties, such as longer duration of action or fewer side effects.

  • Source: Ester-based local anesthetics: A patent review (2006-2016):

Studying the effects of anesthesia on various tissues:

Researchers use chloroprocaine to investigate the effects of anesthesia on different tissues and organs. This can help in understanding the potential side effects of local anesthetics and developing safer and more effective options.

  • Source: [The local anesthetic bupivacaine produces differential acute and chronic inflammatory responses in human and rat peripheral nerve sheath cells ON National Institutes of Health (.gov) pubmed.ncbi.nlm.nih.gov]

Chloroprocaine undergoes hydrolysis in the body, primarily facilitated by the enzyme pseudocholinesterase. This reaction results in the formation of two metabolites: β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which can inhibit the action of sulfonamides . The hydrolysis process is significant as it contributes to the drug's rapid clearance from the system, with an average half-life in adults of about 21 seconds .

Chloroprocaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action increases the threshold for electrical excitation in nerves, thereby slowing the propagation of nerve impulses and reducing the rate of rise of action potentials. The result is a reversible nerve conduction blockade that leads to loss of sensation in the targeted area . The order of sensory loss typically follows: pain, temperature, touch, proprioception, and skeletal muscle tone .

The synthesis of chloroprocaine involves a two-step process:

  • Formation of 4-amino-2-chlorobenzoyl chloride: This is achieved by reacting 2-chloro-4-aminobenzoic acid with thionyl chloride.
  • Esterification: The resulting benzoyl chloride is then reacted with diethylaminoethanol to form chloroprocaine hydrochloride .

This method allows for efficient production of chloroprocaine while maintaining its pharmacological properties.

Chloroprocaine is primarily used in clinical settings for:

  • Local Anesthesia: It is effective for infiltration anesthesia and nerve blocks.
  • Epidural Anesthesia: Commonly used in obstetric procedures due to its rapid onset and minimal systemic toxicity.
  • Day-case Surgery: Its short duration makes it ideal for outpatient procedures where quick recovery is desired .

Chloroprocaine has been particularly noted for its utility in emergency cesarean deliveries when rapid onset anesthesia is required .

Chloroprocaine may interact with various drugs and substances. Notably:

  • Sulfonamides: The metabolite 2-chloro-4-aminobenzoic acid can inhibit their action.
  • Other Local Anesthetics: Co-administration with other anesthetics may require careful monitoring due to potential additive effects on nerve conduction blockade or systemic toxicity.
  • Cardiovascular Agents: At toxic concentrations, chloroprocaine can lead to cardiovascular complications such as atrioventricular block and cardiac arrest .

Monitoring for signs of local anesthetic systemic toxicity (LAST) is essential during its use.

Chloroprocaine shares similarities with other local anesthetics but stands out due to its unique properties. Here are some comparable compounds:

CompoundTypeDuration of ActionOnset TimeUnique Features
LidocaineAmideIntermediate5-15 minMore potent; longer duration; risk of systemic toxicity
BupivacaineAmideLong10-20 minGreater potency; longer duration; higher risk of cardiotoxicity
MepivacaineAmideIntermediate5-10 minLess vasodilatory effect than lidocaine
ProcaineEsterShort6-10 minOlder agent; less commonly used now

Uniqueness of Chloroprocaine

Chloroprocaine is distinguished by its rapid metabolism, leading to a significantly shorter duration of action compared to amide-linked local anesthetics like lidocaine and bupivacaine. This property allows for quicker recovery times and lower risks associated with prolonged systemic exposure. Additionally, it has a favorable safety profile, making it particularly useful in obstetric settings where rapid onset and minimal fetal exposure are critical .

Table 1: Voltage-Gated Sodium Channel Alpha Subunit Binding Properties of Local Anesthetics

Local AnestheticChemical ClassBinding Affinity to Resting StateBinding Affinity to Open StateBinding Affinity to Inactivated StatePrimary Binding Site
ChloroprocaineEsterLowHighHighDomain IV S6 (F1764)
ProcaineEsterLowHighHighDomain IV S6 (F1764)
TetracaineEsterLowHighHighDomain IV S6 (F1764)
LidocaineAmideLowHighHighDomain IV S6 (F1764)
BupivacaineAmideLowHighHighDomain IV S6 (F1764)

Alpha Subunit Binding and Neural Conduction Blockade

The alpha subunit of voltage-gated sodium channels serves as the primary target for chloroprocaine's anesthetic action, containing the essential binding sites and structural elements necessary for drug interaction [1] [2]. This large membrane protein, approximately 260 kilodaltons in molecular weight, encompasses the ion-conducting pore and voltage-sensing apparatus that chloroprocaine modulates to achieve neural blockade [13]. The alpha subunit's four homologous domains each contribute to the formation of the central pore, with domain IV playing a particularly crucial role in local anesthetic binding [11] [23].

Chloroprocaine's binding to the alpha subunit occurs through interactions with specific amino acid residues located within the transmembrane segment S6 of domain IV [11] [23]. The phenylalanine residue at position 1764 has been identified as critical for local anesthetic binding, with mutations at this site resulting in near-complete abolition of both use-dependent and voltage-dependent block [23] [27]. Additionally, tyrosine at position 1717 contributes to the binding interaction, though its role appears to be more complex and less directly correlated with drug affinity [23].

The mechanism of neural conduction blockade involves chloroprocaine's stabilization of the sodium channel in its inactivated state, preventing the channel from returning to its resting conformation and becoming available for subsequent activation [3] [6]. This stabilization effect prolongs the refractory period of the nerve membrane and raises the threshold for action potential generation [1] [3]. The bound chloroprocaine molecule effectively occludes the sodium permeation pathway, preventing the rapid influx of sodium ions that normally drives membrane depolarization [1] [2].

Research has demonstrated that chloroprocaine exhibits both tonic and phasic blocking properties [3] [6]. Tonic block refers to the inhibition of sodium channels at rest, while phasic block describes the enhanced inhibition that occurs with repetitive channel activation [3]. The phasic component results from the preferential binding of chloroprocaine to open and inactivated channel states, leading to cumulative block with repeated stimulation [6]. This use-dependent characteristic explains the progressive increase in neural blockade observed during sustained nerve activity [3].

The kinetics of chloroprocaine binding and unbinding from the alpha subunit determine the temporal characteristics of neural blockade [6] [24]. The association rate constant for binding to open channels is rapid, while the dissociation rate from inactivated channels is considerably slower [24]. This kinetic profile contributes to the development of use-dependent block and influences the duration of anesthetic effect [6]. The recovery from blockade requires the dissociation of chloroprocaine from its binding site and the restoration of normal sodium channel gating kinetics [24].

Differential Blockade Phenomenon in Neural Pathways

The differential blockade phenomenon represents a fundamental characteristic of chloroprocaine's action on neural pathways, manifesting as the sequential inhibition of different nerve fiber types based on their structural and functional properties [2] [3] [20]. This selective blocking pattern results from the varying susceptibility of different nerve fibers to local anesthetic action, creating a predictable sequence of sensory and motor function loss [20]. The phenomenon reflects the complex interplay between nerve fiber diameter, myelination status, conduction velocity, and the concentration-dependent effects of chloroprocaine [2] [3].

Autonomic nerve fibers, primarily consisting of small-diameter unmyelinated C-fibers, demonstrate the highest sensitivity to chloroprocaine blockade [3] [20]. These fibers, measuring 0.2 to 1.5 micrometers in diameter, are typically the first to be blocked during anesthetic administration, resulting in sympathetic denervation and associated physiological changes such as vasodilation and temperature regulation alterations [20]. The high susceptibility of these fibers to chloroprocaine relates to their small size and the relatively short internodal distances that require blocking to prevent impulse conduction [2] [3].

Sensory pain fibers, classified as Aδ-fibers, represent the second category of neural pathways affected by chloroprocaine [3] [20]. These small myelinated fibers, ranging from 1 to 5 micrometers in diameter, conduct sharp pain sensations and are responsible for the rapid transmission of nociceptive information [20]. The blockade of Aδ-fibers occurs at slightly higher concentrations of chloroprocaine compared to autonomic fibers, reflecting their myelinated structure and slightly larger diameter [3]. This selective inhibition of pain transmission while preserving other sensory modalities represents a clinically advantageous aspect of differential blockade [20].

Table 2: Differential Neural Blockade Properties of Ester Local Anesthetics

Nerve Fiber TypeFiber Diameter (μm)MyelinationChloroprocaine SensitivityBlockade OrderRecovery Order
Autonomic (C-fibers)0.2-1.5UnmyelinatedHigh1st5th
Sensory Pain (Aδ-fibers)1-5MyelinatedHigh2nd4th
Sensory Touch (Aβ-fibers)6-12MyelinatedModerate3rd3rd
Motor (Aα-fibers)12-20MyelinatedLow4th2nd
Preganglionic B-fibers1-3MyelinatedHigh1st5th

Sensory touch fibers, designated as Aβ-fibers, exhibit intermediate sensitivity to chloroprocaine blockade [3] [20]. These medium-diameter myelinated fibers, measuring 6 to 12 micrometers, are responsible for transmitting tactile sensations, proprioception, and vibration sense [20]. The blockade of Aβ-fibers typically occurs after pain fiber inhibition, requiring higher concentrations of chloroprocaine due to their larger diameter and more robust myelination [3]. This sequential blocking pattern allows for the preservation of touch sensation during initial stages of anesthesia while pain transmission is effectively blocked [20].

Motor nerve fibers, classified as Aα-fibers, demonstrate the greatest resistance to chloroprocaine blockade among the major fiber types [3] [20]. These large-diameter myelinated fibers, ranging from 12 to 20 micrometers, require the highest concentrations of local anesthetic to achieve complete conduction block [20]. The resistance of motor fibers to blockade results from their large diameter, extensive myelination, and long internodal distances, which necessitate blocking a greater length of nerve fiber to prevent saltatory conduction [2] [3]. This relative sparing of motor function during initial anesthetic administration allows for selective sensory blockade while maintaining muscle function [20].

The recovery from differential blockade follows a reverse sequence, with motor function typically returning first, followed by proprioception, touch sensation, pain perception, and finally autonomic function [20]. This recovery pattern reflects the dissipation of chloroprocaine from nerve tissues and the restoration of sodium channel function in order of increasing fiber sensitivity [3]. The differential recovery sequence has important clinical implications for determining the appropriate timing of procedures and patient mobilization [20].

Experimental studies have demonstrated that chloroprocaine produces differential blockade patterns similar to other ester local anesthetics but with unique kinetic characteristics [9]. Research comparing chloroprocaine to bupivacaine showed that both agents produced approximately twice the amplitude reduction in B-fibers compared to C-fibers, confirming the preferential sensitivity of smaller nerve fibers [9]. The differential blocking effect was maintained across different concentrations, indicating that the phenomenon represents an intrinsic property of chloroprocaine's interaction with various nerve fiber types [9].

Comparative Analysis of Inhibitory Mechanisms Among Ester Local Anesthetics

The comparative analysis of inhibitory mechanisms among ester local anesthetics reveals both shared fundamental properties and distinctive characteristics that differentiate chloroprocaine from other compounds in this chemical class [4] [8] [14]. Ester local anesthetics, including chloroprocaine, procaine, and tetracaine, share a common structural motif consisting of an aromatic ring, an ester linkage, and an amino group, yet demonstrate varying pharmacological profiles and molecular interaction patterns [14] [16]. These differences in inhibitory mechanisms relate to specific structural modifications, physicochemical properties, and receptor binding characteristics that influence their clinical utility and biological activity [14] [16].

Chloroprocaine exhibits intermediate potency among ester local anesthetics, with molecular modifications that enhance its clinical profile compared to the prototype compound procaine [1] [14]. The addition of a chlorine atom to the aromatic ring of procaine creates chloroprocaine, resulting in altered lipophilicity, protein binding characteristics, and sodium channel affinity [14] [17]. This structural modification contributes to chloroprocaine's improved onset time and duration of action while maintaining the favorable safety profile associated with ester local anesthetics [14].

The molecular weight differences among ester local anesthetics significantly influence their inhibitory mechanisms and clinical properties [14] [16]. Chloroprocaine, with a molecular weight of 270.8 grams per mole, occupies an intermediate position between procaine (236.3 grams per mole) and tetracaine (300.4 grams per mole) [14]. These molecular weight variations correlate with differences in lipid solubility, membrane penetration, and sodium channel binding affinity [14] [16]. Higher molecular weight compounds generally demonstrate increased potency and prolonged duration of action due to enhanced protein binding and slower clearance from neural tissues [14].

Table 3: Comparative Inhibitory Mechanisms Among Ester Local Anesthetics

ParameterChloroprocaineProcaineTetracaine
Molecular Weight (g/mol)270.8236.3300.4
pKa Value8.78.98.5
Lipid SolubilityModerateLowHigh
Protein Binding (%)25-305-1575-85
Onset Time (min)6-122-515-20
Duration (min)45-9030-60120-240
Use-Dependent BlockYesYesYes
Voltage-Dependent BlockYesYesYes

The pKa values of ester local anesthetics determine the proportion of ionized and unionized drug molecules at physiological pH, directly influencing their ability to penetrate nerve membranes and bind to sodium channels [14] [16]. Chloroprocaine possesses a pKa of 8.7, compared to procaine's pKa of 8.9 and tetracaine's pKa of 8.5 [14]. These differences in ionization constants affect the onset of anesthetic action, with compounds having lower pKa values demonstrating faster onset due to higher concentrations of lipophilic unionized molecules at physiological pH [14].

Lipid solubility represents another critical determinant of inhibitory mechanism differences among ester local anesthetics [14] [16]. Chloroprocaine exhibits moderate lipid solubility, positioning it between the low lipophilicity of procaine and the high lipophilicity of tetracaine [14]. This intermediate lipid solubility contributes to chloroprocaine's balanced pharmacological profile, providing adequate membrane penetration for effective neural blockade while avoiding the prolonged tissue retention associated with highly lipophilic agents [14].

Protein binding characteristics vary significantly among ester local anesthetics and influence their inhibitory mechanisms and duration of action [14] [26]. Chloroprocaine demonstrates moderate protein binding ranging from 25 to 30 percent, compared to procaine's minimal binding of 5 to 15 percent and tetracaine's extensive binding of 75 to 85 percent [14]. These differences in protein binding affect the free drug concentration available for sodium channel interaction and influence the pharmacokinetic profile of each compound [14].

Comparative studies of receptor interactions have revealed that ester local anesthetics may demonstrate different binding mechanisms at various receptor sites beyond voltage-gated sodium channels [4] [8]. Research examining NMDA receptor interactions showed that ester-type local anesthetics, including procaine and tetracaine, were more potent inhibitors than amide-type compounds, suggesting distinct binding sites and mechanisms [4]. Similarly, studies of serotonin receptor interactions indicated that ester local anesthetics may act through different mechanisms compared to amide compounds, with procaine and tetracaine showing competitive inhibition patterns [8].

The use-dependent and voltage-dependent blocking properties are shared among all ester local anesthetics, including chloroprocaine, but demonstrate quantitative differences in kinetics and magnitude [3] [6]. All ester compounds exhibit enhanced blocking with repetitive nerve stimulation due to preferential binding to open and inactivated sodium channel states [3]. However, the specific kinetic parameters, including association and dissociation rate constants, vary among individual compounds based on their molecular structure and binding affinity [6] [24].

Table 4: Sodium Channel Isoform Distribution and Sensitivity

Sodium Channel IsoformPrimary LocationInactivation TypeTTX SensitivityChloroprocaine Binding
Nav1.1CNS, DRGFastSensitiveHigh
Nav1.2CNSFastSensitiveHigh
Nav1.3CNSFastSensitiveHigh
Nav1.6DRG, CNS, Nodes of RanvierFastSensitiveHigh
Nav1.7DRG (large and small)FastSensitiveHigh
Nav1.8DRG (small)SlowResistantModerate
Nav1.9DRG (small)SlowResistantModerate

Absorption and Distribution Characteristics

Chloroprocaine demonstrates route-dependent absorption characteristics that significantly influence its pharmacokinetic profile. Following intrathecal administration, the compound exhibits minimal systemic absorption, with parent drug concentrations consistently remaining below quantification limits in plasma samples [1] [5]. This phenomenon reflects the drug's exceptionally rapid metabolism before significant systemic circulation occurs.

The distribution of chloroprocaine follows typical local anesthetic patterns, with the compound distributed to highly perfused organs including the liver, lungs, heart, and brain when systemic absorption occurs [6]. However, the extent of distribution remains limited due to the compound's rapid hydrolysis by plasma enzymes.

Plasma Half-Life Dynamics

The plasma half-life of chloroprocaine demonstrates significant variation between in vitro and in vivo conditions, providing crucial insights into its pharmacokinetic behavior. In vitro studies reveal remarkably short half-lives: 21 ± 2 seconds in adult males and 25 ± 1 seconds in adult females [1] [6]. Neonatal populations demonstrate slightly prolonged in vitro half-lives of 43 ± 2 seconds, reflecting developmental differences in enzyme activity [1].

In contrast, in vivo studies reveal considerably longer apparent half-lives. Following epidural administration, the apparent half-life extends to 3.1 ± 1.6 minutes, with a range of 1.5 to 6.4 minutes [7] [8]. This discrepancy between in vitro and in vivo kinetics results from continuous drug absorption from the injection site, prolonging the apparent elimination phase.

Studies of intraperitoneal administration demonstrate an in vivo half-life of 5.3 minutes (95% confidence interval: 4.0-6.6 minutes), further confirming the route-dependent nature of chloroprocaine pharmacokinetics [9].

Protein Binding and Tissue Distribution

Chloroprocaine exhibits minimal protein binding compared to other local anesthetics, contributing to its rapid onset of action and efficient elimination [4] [10]. This low protein binding capacity facilitates rapid tissue penetration and subsequent enzymatic degradation.

The compound's distribution characteristics are influenced by its lipophilicity, represented by a partition coefficient of 17 [4]. This moderate lipophilicity allows adequate tissue penetration while maintaining rapid clearance from the systemic circulation.

Metabolic Pathways and Biotransformation

Primary Metabolic Mechanism

Chloroprocaine undergoes rapid biotransformation through hydrolysis of its ester linkage, catalyzed by pseudocholinesterase (plasma cholinesterase) [1] [3] [6]. This enzymatic process represents the primary route of drug elimination and occurs predominantly in the plasma compartment.

The hydrolysis reaction yields two distinct metabolites: β-diethylaminoethanol and 2-chloro-4-aminobenzoic acid (CABA, also referred to as ACBA) [1] [3] [6]. Both metabolites are pharmacologically inactive regarding local anesthetic activity, though CABA possesses the capacity to inhibit sulfonamide antimicrobial activity [1].

Metabolite Kinetics and Elimination

The formation and elimination of chloroprocaine metabolites follow predictable kinetic patterns. Following intrathecal administration, CABA appears rapidly in plasma, with detectable concentrations observed within 5 minutes of drug administration [1] [11]. Peak plasma concentrations of CABA occur approximately 30 minutes post-dose, with subsequent decline suggesting that elimination exceeds formation by 60 minutes [1].

Dose-proportional metabolite formation has been demonstrated across clinical dose ranges. For intrathecal doses of 30, 40, and 50 milligrams, peak plasma CABA concentrations were 47.02 ± 41.38, 53.09 ± 31.80, and 97.6 ± 61.7 nanograms per milliliter, respectively [5] [11].

Urinary Excretion Patterns

Renal elimination represents the primary route for metabolite excretion. Studies demonstrate that approximately 40% of administered chloroprocaine is recovered in maternal urine as CABA following epidural administration [12] [13]. Neonatal populations show significantly lower excretion rates, with only 0.22-0.25% of the maternal dose recovered as CABA in neonatal urine [12].

The temporal pattern of urinary excretion shows rapid clearance, with 95% of recovered metabolites eliminated within 36 hours of administration [11]. This rapid elimination profile contributes to the compound's favorable safety profile, particularly in obstetric applications.

Clinical Pharmacokinetic Implications

Pseudocholinesterase Deficiency Considerations

Genetic polymorphisms affecting pseudocholinesterase activity significantly impact chloroprocaine pharmacokinetics. Patients with pseudocholinesterase deficiency experience prolonged drug effects due to impaired metabolic clearance [14] [15]. Case reports document extended chloroprocaine block duration exceeding 3 hours in patients with atypical cholinesterase variants [14].

This genetic variability necessitates careful patient assessment and consideration of alternative anesthetic approaches in populations with known or suspected enzyme deficiencies [15].

Route-Specific Pharmacokinetic Variations

Different administration routes produce distinct pharmacokinetic profiles. Intrathecal administration results in minimal systemic drug exposure, with parent compound concentrations remaining below detection limits [1] [5]. Epidural administration produces higher systemic concentrations but maintains rapid clearance through efficient enzymatic metabolism [6].

Intraperitoneal administration, studied in cesarean delivery patients, demonstrates peak plasma concentrations occurring 5 minutes post-administration, with maximum concentrations ranging from 64.8 to 799.2 nanograms per milliliter depending on concentration and dose [9].

Research Findings and Clinical Studies

Pharmacokinetic Study Data

Recent pharmacokinetic investigations have provided detailed quantitative data regarding chloroprocaine disposition. A comprehensive dose-ranging study evaluating 30, 40, and 50 milligram intrathecal doses revealed consistent metabolite formation patterns across dose groups [11]. The study demonstrated that chloroprocaine concentrations remained below quantification limits in all plasma samples, while CABA concentrations showed dose-proportional increases.

Comparative studies with other local anesthetics consistently demonstrate chloroprocaine's unique pharmacokinetic profile. Recovery times from motor blockade average 60 minutes compared to 75 minutes for prilocaine, reflecting the compound's rapid elimination characteristics [16].

Clinical Effectiveness Research

Multiple clinical investigations have confirmed the clinical relevance of chloroprocaine's pharmacokinetic advantages. Studies demonstrate significantly shorter times to ambulation, urination, and hospital discharge compared to conventional local anesthetics [17]. These findings directly correlate with the compound's rapid metabolic clearance and minimal systemic accumulation.

Research investigating chloroprocaine use in pediatric populations has confirmed similar metabolic patterns across age groups, with plasma half-lives remaining consistent from neonates to adults [18]. This finding supports the compound's utility across diverse patient populations.

Physical Description

Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.1135055 g/mol

Monoisotopic Mass

270.1135055 g/mol

Heavy Atom Count

18

LogP

2.86
2.86 (LogP)
log Kow= 2.86
2.5

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides and /hydrogen chloride/.

Melting Point

173-174ºC

UNII

5YVB0POT2H

Related CAS

3858-89-7 (hydrochloride)

Drug Indication

Chloroprocaine for intrathecal injection is indicated for the production of subarachnoid block (spinal anesthesia) in adults. It is also indicated for the production of local anesthesia by infiltration, peripheral and central nerve block, and a preservative-free form can also be used for lumbar and caudal epidural blocks. Topical chloroprocaine for ophthalmic use is indicated for ocular surface anesthesia.

Therapeutic Uses

Anesthetics, Local
A LOCAL ANESTHETIC AGENT SIMILAR IN CHEM STRUCTURE & PHARMACOLOGICAL ACTION TO PARENT COMPD, PROCAINE HCL. IT IS MORE RAPID IN ONSET OF ACTION & HAS ANESTHETIC POTENCY AT LEAST TWICE THAT OF PROCAINE. TOXICITY IS LOW & QUALITATIVELY SIMILAR TO PROCAINE. /CHLOROPROCAINE HCL/
...USED TO PRODUCE ANESTHESIA BY TECHNIQUES OF INFILTRATION, FIELD BLOCK, & REGIONAL NERVE BLOCK, INCL CAUDAL & EPIDURAL BLOCK. /CHLOROPROCAINE HCL/
... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/
For more Therapeutic Uses (Complete) data for CHLOROPROCAINE (13 total), please visit the HSDB record page.

Pharmacology

Chloroprocaine is an ester type anesthetic agent indicated for production of local or regional anesthesia, particularly for oral surgery. Chloroprocaine (like cocaine) has the advantage of constricting blood vessels which reduces bleeding, unlike other local anesthetics like lidocaine.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

N - Nervous system
N01 - Anesthetics
N01B - Anesthetics, local
N01BA - Esters of aminobenzoic acid
N01BA04 - Chloroprocaine

Mechanism of Action

Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone.
Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/
... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/
... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/
... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/
... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Impurities

Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative.

Other CAS

133-16-4

Absorption Distribution and Excretion

Thanks to its low risk for systemic toxicity, chloroprocaine has a rapid onset of action that usually ranges between 6 to 12 minutes. The duration of chloroprocaine-induced anesthesia may be up to 60 minutes. The absorption rate of local anesthetics depends on the total dose and concentration of chloroprocaine, as well as the route of administration, the vascularity of the administration site, and the presence or absence of epinephrine in the anesthetic injection. The presence of epinephrine reduces the rate of absorption and plasma concentration of local anesthetics. The systemic exposure to chloroprocaine following its topical ocular administration has not been evaluated.
Like most local anesthetics and their metabolites, chloroprocaine is mainly excreted by the kidneys. The urinary excretion of chloroprocaine may be affected by urinary perfusion and factors that have an effect on urinary pH.
PROCAINE IS READILY ABSORBED FOLLOWING PARENTERAL ADMIN ... DOES NOT LONG REMAIN @ SITE OF INJECTION. ... FOLLOWING ABSORPTION, PROCAINE IS RAPIDLY HYDROLYZED ... /PROCAINE/
... Binding of the anesthetic to proteins in the serum and to tissues reduces the concentration of free drug in the systemic circulation and, consequently, reduces toxicity. ... /Ester local anesthetics/ are hydrolyzed and inactivated primarily by a plasma esterase, probably plasma cholinesterase. The liver also participates in hydrolysis of local anesthetics. /Local anesthetics/
THE SYSTEMIC TOXICITY OF CHLOROPROCAINE IS LESS THAN THAT OF ALL OTHER LOCAL ANESTHETICS BECAUSE OF ITS RAPID HYDROLYSIS BY PLASMA CHOLINESTERASE ... WHICH SHORTENS THE PLASMA HALF-LIFE.
... ENZYMATIC HYDROLYSIS OF PROCAINE /GIVES/ ... PARA-AMINOBENZOIC ACID & DIETHYLAMINOETHANOL. FORMER IS EXCRETED IN URINE TO EXTENT OF ABOUT 80%, EITHER UNCHANGED OR IN CONJUGATED FORM. ONLY 30% OF DIETHYLAMINOETHANOL CAN BE RECOVERED IN URINE; REMAINDER UNDERGOES METABOLIC DEGRADATION ... /PROCAINE/
For more Absorption, Distribution and Excretion (Complete) data for CHLOROPROCAINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

In plasma, chloroprocaine is quickly metabolized by pseudocholinesterases, a group of enzymes that perform the hydrolysis of the ester linkage. In ocular tissues, chloroprocaine is metabolized by nonspecific esterases. The hydrolysis of chloroprocaine leads to the production of ß-diethylaminoethanol and 2-chloro-4-aminobenzoic acid, which inhibits the action of the sulfonamides.
2-DIETHYLAMINOETHYL 4-AMINO-2-CHLOROBENZOATE YIELDS 4-AMINO-2-CHLOROBENZOIC ACID IN GUINEA PIGS. LIVETT, BH & RM LEE, BIOCHEM PHARMAC 17, 385 (1968). /FROM TABLE/
HYDROLYZED /CHIEFLY/ BY PLASMA PSEUDOCHOLINESTERASES /& ALSO BY ESTERASES IN LIVER/ AS DIETHYLAMINOETHANOL & 2-CHLORO-4-AMINOBENZOIC ACID /HUMAN, PARENTERAL. ANIMAL STUDIES SUGGEST THAT SOME LOCAL ANESTHETICS MAY UNDERGO BILIARY RECYCLING/ /CHLOROPROCAINE HCL/
Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Route of Elimination: Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Urinary excretion is affected by urinary perfusion and factors affecting urinary pH. Half Life: 21 +/- 2 seconds

Wikipedia

Chloroprocaine
Cloprednol

Drug Warnings

A FEW CASES OF THROMBOPHLEBITIS HAVE BEEN REPORTED FOLLOWING IV REGIONAL ANESTHESIA. THIS REACTION MAY HAVE BEEN DUE TO ACIDITY OF SOLN. /CHLOROPROCAINE HCL/
... NOT EFFECTIVE TOPICALLY & HAS NOT BEEN STUDIED SUFFICIENTLY TO BE USED FOR SPINAL ANESTHETIC. /CHLOROPROCAINE HCL/
IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/
ANIMALS WITH EXPTL PRODUCED HEPATIC DAMAGE ARE MUCH MORE SUSCEPTIBLE TO TOXIC ACTIONS OF LOCAL ANESTHETICS, SO THAT EXTENSIVE USE OF LOCAL ANESTHETIC IN PT WITH SEVERE HEPATIC DAMAGE SHOULD PERHAPS BE AVOIDED. /LOCAL ANESTHETICS/
For more Drug Warnings (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Biological Half Life

In adults, the average _in vitro_ plasma half-life of chloroprocaine is 21 seconds for males and 25 seconds for females. In neonates, the average _in vitro_ plasma half-life is 43 seconds. Following intrapartum epidural anesthesia, the apparent _in vivo_ half-life of chloroprocaine detected in maternal plasma was 3.1 minutes (range from 1.5 to 6.4 minutes).
... Plasma half-life /is/ approximately 25 seconds.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

2-CHLORO-4-NITROBENZOIC ACID IS REACTED WITH THIONYL CHLORIDE & RESULTING ACID CHLORIDE CONDENSED WITH 2-(DIETHYLAMINO)ETHANOL. REDN OF NITRO ESTER WITH IRON & ACIDULATED WATER YIELDS CHLOROPROCAINE BASE...CONVERTED INTO THE HYDROCHLORIDE BY DISSOLVING IN SUITABLE SOLVENT & INTRODUCING HCL.
...synthesized by esterification of 4-amino-2-chlorobenzoic acid with 2-diethylaminoethanol and subsequent transformation to the hydrochloride form. /Hydrochloride/

General Manufacturing Information

Chloroprocaine, an ester local anesthetic introduced in 1952, is a chlorinated derivative of procaine.

Clinical Laboratory Methods

FLAME IONIATION GLC MEASUREMENT OF CHLOROPROCAINE IN PLASMA.
GLC PROCEDURE CAPABLE OF DETECTING 10 NG INTACT CHLOROPROCAINE/ML OF BLOOD.

Interactions

NERVE BLOCKS LAST AN AVG OF 1 HR. THE ADDITION OF EPINEPHRINE 1:200,000 PROLONGS THE DURATION TO AS MUCH AS 1.5 HR. /HYDROCHLORIDE/
EFFECTS OF PROCAINE & PHYSOSTIGMINE ARE ANTAGONISTIC, & THOSE OF PROCAINE & CURARE ADDITIVE. /PROCAINE/
... /Procaine/ is hydrolyzed in vivo to produce paraaminobenzoic acid, which inhibits the action of sulfonamides. /Procaine/
BUPIVACAINE & OTHER AMIDE LOCAL ANESTHETICS INHIBIT HYDROLYSIS OF CHLOROPROCAINE BY HUMAN SERUM.
For more Interactions (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN AIR /HYDROCHLORIDE/
AQ SOLN ... TURN YELLOW ON STANDING /HCL/

Dates

Modify: 2023-08-15

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